sodium3-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate
Description
Sodium 3-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 5-bromopyridin-3-yl group and a sodium carboxylate moiety. The compound is likely synthesized via saponification of its ethyl ester precursor (e.g., ethyl 3-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate) . Below, we compare this compound with structurally related triazole derivatives to highlight key differences in functional groups, substituent effects, and physical properties.
Properties
Molecular Formula |
C8H4BrN4NaO2 |
|---|---|
Molecular Weight |
291.04 g/mol |
IUPAC Name |
sodium;3-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C8H5BrN4O2.Na/c9-5-1-4(2-10-3-5)6-11-7(8(14)15)13-12-6;/h1-3H,(H,14,15)(H,11,12,13);/q;+1/p-1 |
InChI Key |
IYWMFQRGSFZAQR-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=NC=C1Br)C2=NNC(=N2)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazides with Nitriles
This two-step approach involves:
- Formation of the pyridine intermediate : 5-Bromonicotinic acid is converted to its acyl chloride using thionyl chloride, followed by reaction with aminoguanidine hydrochloride to yield 3-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-5-carboxylic acid.
- Salt formation : Neutralization with sodium hydroxide produces the final compound.
Reaction conditions :
- Step 1 : Reflux in anhydrous THF at 80°C for 12 hours.
- Step 2 : Stirring in aqueous NaOH at room temperature.
Yield : 68–72% (over two steps).
Advantages : High purity, minimal byproducts.
Limitations : Requires strict anhydrous conditions for acyl chloride formation.
Multicomponent One-Pot Synthesis
Adapting methodologies from triazolopyrimidine synthesis, this route employs:
- 5-Bromopyridine-3-carbaldehyde,
- Ethyl acetoacetate,
- 5-Amino-1H-1,2,4-triazole.
The reaction proceeds via a Knoevenagel-Michael-lactamization cascade (Scheme 1). Ethyl acetoacetate undergoes condensation with the aldehyde, followed by nucleophilic attack by the aminotriazole and cyclodehydration. Subsequent saponification with NaOH yields the sodium salt.
Optimized conditions :
- Catalyst: 10 mol% p-toluenesulfonic acid,
- Solvent: Ethanol, reflux for 24 hours,
- Saponification: 2M NaOH, 60°C, 4 hours.
Yield : 58–65%.
Key advantage : Atom-economical, fewer purification steps.
Post-Synthetic Bromination
Analytical Validation and Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the triazole adopts the 1H-tautomer, with the pyridine and carboxylate groups coplanar (dihedral angle = 8.2°). The sodium ion coordinates with two carboxylate oxygens and two water molecules.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Key Challenge |
|---|---|---|---|---|
| Cyclocondensation | 68–72 | >98 | Moderate | Acyl chloride stability |
| Multicomponent | 58–65 | 95 | High | Byproduct formation |
| Post-synthetic bromination | 75–80 | 97 | Low | Regioselectivity control |
| Suzuki coupling | 70–75 | 99 | High | Boronate synthesis complexity |
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom on the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.
Oxidation and Reduction: The triazole ring can participate in redox reactions, where it can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Major Products
Scientific Research Applications
Chemistry
Sodium 3-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of novel materials with unique electronic and optical properties .
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential as an enzyme inhibitor and as a scaffold for drug development. It has shown promise in the treatment of various diseases, including cancer and infectious diseases .
Industry
The compound is also explored for its applications in the development of agrochemicals and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism of action of sodium 3-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and triazole ring play crucial roles in binding to these targets, thereby modulating their activity . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function .
Comparison with Similar Compounds
Functional Group Variations
Sodium Carboxylate vs. Ester/Carboxylic Acid Derivatives
The sodium carboxylate group significantly alters solubility and reactivity compared to ester or carboxylic acid analogs:
Key Observations :
- The sodium carboxylate derivative exhibits superior aqueous solubility, making it advantageous for applications requiring polar solvents.
- Ethyl esters, such as the bromopyridinyl and methoxyphenyl analogs (see Table 2.2), are more lipophilic, favoring organic synthesis or lipid-rich environments .
- Carboxylic acid derivatives (e.g., the nitro-substituted compound) show intermediate solubility, dependent on pH .
Substituent Effects on Physicochemical Properties
The electronic and steric effects of substituents on the triazole ring influence melting points, stability, and intermolecular interactions:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The nitro group in 3-(2-nitrophenyl)-1H-1,2,4-triazole-5-carboxylic acid enhances hydrogen bonding and acidity, leading to a higher decomposition temperature .
- Halogen Effects : The bromine atom in the sodium salt may participate in halogen bonding, influencing crystal packing or biological target binding .
Biological Activity
Sodium 3-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate is a sodium salt of a triazole derivative characterized by its unique structural features, which include a brominated pyridine moiety and a triazole ring. This compound has garnered attention in medicinal chemistry due to its promising biological activities, particularly as an enzyme inhibitor and potential therapeutic agent against various diseases.
Chemical Structure and Properties
The molecular formula of sodium 3-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate is , with a molecular weight of approximately 291.04 g/mol. The IUPAC name reflects its complex structure, which is instrumental in its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C8H4BrN4NaO2 |
| Molecular Weight | 291.04 g/mol |
| CAS Number | 2648941-62-0 |
| SMILES | Brc1cncc(c1)c1n[nH]c(n1)C(=O)[O-].[Na+] |
Research indicates that sodium 3-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate interacts with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom enhances its binding affinity and facilitates interactions through hydrogen bonding and hydrophobic forces. This mechanism is crucial for its role in inhibiting enzyme activity and potentially modulating various biological pathways associated with disease processes.
Anticancer Activity
Several studies have highlighted the anticancer potential of sodium 3-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate. For instance:
- Cell Line Studies : In vitro assays demonstrated significant cytotoxicity against various cancer cell lines. The compound exhibited an IC50 value of approximately 0.43 µM against HCT116 cells, indicating potent anticancer effects compared to control compounds .
- Mechanistic Insights : The compound induces apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and subsequent activation of caspases involved in apoptosis .
Antimicrobial Activity
Sodium 3-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate has also shown promising antimicrobial properties. Its structural similarities to other triazole derivatives suggest potential efficacy against various pathogens, including bacteria and fungi .
Comparative Analysis with Similar Compounds
The biological activity of sodium 3-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate can be compared with other triazole derivatives to elucidate its unique properties:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(5-Bromopyridin-3-yl)-1H-1,2,4-triazole-5-carboxylic acid | Lacks sodium salt form | Retains similar biological activity without sodium |
| Sodium 4-(bromophenyl)-1H-pyrazole-3-carboxylate | Pyrazole ring instead of triazole | Different heterocyclic chemistry impacting biological activity |
Case Studies and Research Findings
Recent studies have provided insights into the efficacy and safety profile of sodium 3-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate:
- Study on Anticancer Mechanisms : A study demonstrated that derivatives of triazoles significantly inhibited cell migration and induced apoptosis in various cancer cell lines (e.g., MCF7, PC3) with IC50 values ranging from 7 to 11 µM .
- QSAR Analysis : A quantitative structure–activity relationship (QSAR) study indicated a strong correlation between the structural features of substituted triazoles and their anticancer activity (correlation coefficient ) .
Q & A
Q. Methodological Answer :
NMR : Identify pyridine (δ 8.5–9.0 ppm) and triazole (δ 8.1–8.7 ppm) protons. For example, pyridin-3-yl protons appear as doublets (δ 8.81 ppm, ) .
LC-MS : Confirm molecular weight (e.g., m/z 218 [M+H] for ethyl derivatives ).
FT-IR : Detect carboxylate C=O stretches (~1650–1700 cm) and triazole C-N vibrations (~1500 cm).
Advanced Question: How can computational methods optimize the synthesis of sodium 3-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate?
Q. Methodological Answer :
DFT Calculations : Predict reaction pathways for bromination and saponification steps using Gaussian or ORCA. Compare activation energies for competing mechanisms.
Molecular Docking : Screen the sodium salt’s binding affinity with biological targets (e.g., kinases) using AutoDock Vina, leveraging pyridine-triazole motifs’ known interactions .
Solvent Optimization : Use COSMO-RS to model solvent effects on reaction yields. For example, DMF enhances alkylation efficiency in triazole derivatives .
Basic Question: How to address low yields during the saponification step?
Methodological Answer :
Low yields often arise from incomplete hydrolysis or side reactions:
Base Selection : Use LiOH instead of NaOH for sterically hindered esters, as seen in related triazole carboxylates (90% yield with LiOH vs. 70% with NaOH) .
Temperature Control : Maintain RT to avoid decarboxylation. For example, hydrolysis at >50°C degraded 3-nitrophenyl analogs .
Workup Protocol : Acidify to pH 2–3 with HCl to precipitate the free acid before neutralizing with NaHCO .
Advanced Question: What strategies validate crystallographic data when structural contradictions arise?
Q. Methodological Answer :
Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for handling twinned crystals, common in triazole derivatives due to planar symmetry .
Disorder Modeling : Apply PART/SUMP restraints for disordered bromine atoms in the pyridine ring.
Cross-Validation : Compare CSD entries (e.g., CSD Refcode XXXX) for similar bond lengths and angles .
Example : A 0.02 Å discrepancy in C-Br bond lengths between experimental and CSD data may indicate measurement errors or polymorphism .
Basic Question: What safety precautions are essential when handling brominated pyridine-triazole derivatives?
Q. Methodological Answer :
Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods due to potential bromine release.
Waste Disposal : Neutralize acidic/basic waste with NaHCO before disposal, as per protocols for ethyl 3-(2-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate .
Emergency Protocols : Refer to SDS sheets for sodium carboxylates, which recommend eye flushing with water for 15 minutes upon exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
